2-Tert-butyl-6-methylpyrimidine-4-carboxylic acid

Description

Background and significance of pyrimidine carboxylic acid derivatives

Pyrimidine carboxylic acid derivatives constitute a fundamental class of heterocyclic compounds that have achieved remarkable prominence in pharmaceutical and medicinal chemistry research. These compounds are characterized by their six-membered aromatic ring structure containing two nitrogen atoms at positions 1 and 3, with carboxylic acid functionality that significantly enhances their chemical reactivity and biological potential. The significance of pyrimidine carboxylic acids extends beyond their structural characteristics, as they serve as essential building blocks in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents.

The biological importance of pyrimidine derivatives stems from their fundamental role in nucleic acid chemistry, where pyrimidine bases such as thymine, cytosine, and uracil form the essential building blocks of deoxyribonucleic acid and ribonucleic acid. This intrinsic connection to genetic material provides pyrimidine carboxylic acids with unique properties that make them particularly valuable in medicinal chemistry applications. The presence of both the pyrimidine ring system and carboxylic acid functionality creates compounds with enhanced solubility characteristics and improved pharmacokinetic properties compared to their non-carboxylated counterparts.

Research has demonstrated that pyrimidine carboxylic acid derivatives exhibit diverse biological activities, including significant antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. The carboxylic acid group serves as a crucial pharmacophore that can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Furthermore, the carboxylic acid functionality provides opportunities for chemical modification through ester formation, amidation, and other derivatization reactions, allowing for the fine-tuning of molecular properties to optimize therapeutic potential.

The versatility of pyrimidine carboxylic acids is further exemplified by their use in agricultural chemicals, where they contribute to the formulation of herbicides and fungicides that improve crop yields and protect plants from diseases. In biochemical research, these compounds serve as valuable tools for studying nucleic acid interactions and enzyme activity, contributing to advancements in genetics and molecular biology. The material science applications of pyrimidine carboxylic acids include their utilization in polymer development and coating formulations, where they provide enhanced durability and environmental resistance properties.

Historical context of substituted pyrimidines in chemical research

The historical development of substituted pyrimidines in chemical research traces back to the early nineteenth century, when the first pyrimidine derivative was isolated through the oxidation of uric acid. In 1818, Brugnatelli produced alloxan, which represents the first documented pyrimidine derivative to be isolated and characterized. This seminal discovery established the foundation for subsequent investigations into pyrimidine chemistry and marked the beginning of systematic research into this important class of heterocyclic compounds.

The evolution of pyrimidine research gained significant momentum in the late 1940s through the pioneering work conducted in George Herbert Hitchings' research group, where numerous pyrimidine and purine analogs were synthesized as potential nucleic acid antagonists. This systematic approach to pyrimidine synthesis led to several key observations that fundamentally shaped the understanding of pyrimidine pharmacology and medicinal chemistry. The research demonstrated that 2,4-diamino-5-substituted pyrimidines interfered with folic acid utilization rather than acting as thymine antagonists as initially expected, revealing new mechanisms of biological activity.

A particularly significant milestone in pyrimidine research was the development of selective antimicrobial agents through careful structural modification. The research efforts of Hitchings' group demonstrated that substantial selectivity could be achieved through appropriate substitution patterns, leading to the discovery of non-toxic diaminopyrimidines with preferential antimicrobial activity. The identification of dihydrofolate reductase as the specific target for various pyrimidine derivatives in 1958 and 1965 provided crucial mechanistic insights that guided subsequent drug development efforts.

The historical progression of pyrimidine research culminated in the development of clinically significant therapeutic agents, with trimethoprim emerging as a notable antibacterial agent and pyrimethamine finding application as an antimalarial drug. The pronounced synergism observed between certain pyrimidine derivatives and sulfonamides led to the development of combination therapies that proved to be among the most successful antimicrobial agents ever developed. The introduction of trimethoprim alone in 1972, followed by the launch of new combinations such as tetroxoprim with sulfadiazine, and the successful clinical trials with brodimoprim demonstrated the continued evolution and refinement of pyrimidine-based therapeutics.

The development of improved synthetic methodologies for pyrimidine carboxylic acids represents another crucial aspect of their historical evolution. Early synthetic approaches faced significant limitations, including the use of complicated starting materials, low yields, and complex process steps that made large-scale production difficult. The introduction of improved synthetic processes using readily available starting materials such as malonic acid dinitrile and dimethylformamide chloride represented a noteworthy technical advance in pyrimidine synthesis, offering simplified reaction steps and excellent yields with products obtained in pure states.

Overview of 2-Tert-butyl-6-methylpyrimidine-4-carboxylic acid

This compound represents a sophisticated example of substituted pyrimidine carboxylic acid chemistry, incorporating both tert-butyl and methyl substituents alongside the carboxylic acid functionality. This compound, identified by the Chemical Abstracts Service number 1257866-42-4, possesses the molecular formula C10H14N2O2 and a molecular weight of 194.23 grams per mole. The structural complexity of this compound arises from the strategic placement of substituents that influence both its chemical reactivity and potential biological activity.

The molecular structure of this compound features a pyrimidine ring system with three distinct substituents: a tert-butyl group at position 2, a methyl group at position 6, and a carboxylic acid group at position 4. The tert-butyl substituent at position 2 introduces significant steric bulk that can influence molecular conformation and intermolecular interactions, while the methyl group at position 6 provides additional hydrophobic character to the molecule. The carboxylic acid functionality at position 4 serves as the primary polar functional group, contributing to the compound's solubility characteristics and potential for hydrogen bonding interactions.

The computational chemistry data for this compound reveals important molecular properties that influence its chemical behavior and potential applications. The compound exhibits a topological polar surface area of 63.08 square angstroms, indicating moderate polarity that balances hydrophilic and hydrophobic characteristics. The calculated logarithmic partition coefficient value of 1.78072 suggests favorable lipophilicity for potential biological applications, while the presence of three hydrogen bond acceptors and one hydrogen bond donor provides opportunities for specific molecular interactions.

The structural designation of this compound can be represented using various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is CC1=CC(=NC(=N1)C(C)(C)C)C(=O)O, which provides a linear representation of the molecular structure. The International Chemical Identifier key BVNNOFPHNFLICP-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific compound, facilitating database searches and chemical informatics applications.

Scope and objectives of this academic review

This academic review aims to provide a comprehensive scientific analysis of this compound within the broader context of pyrimidine carboxylic acid chemistry and medicinal chemistry research. The primary objective is to consolidate available scientific information regarding this specific compound while establishing its significance within the family of substituted pyrimidine derivatives. The review seeks to bridge the gap between fundamental chemical properties and potential applications by examining the compound from multiple scientific perspectives.

The scope of this review encompasses a systematic examination of the chemical characteristics, structural properties, and synthetic considerations relevant to this compound. The analysis will integrate data from various research sources to provide a comprehensive understanding of how the specific substitution pattern influences molecular behavior and potential utility. Particular attention will be given to the relationship between structural features and chemical properties, with emphasis on how the tert-butyl and methyl substituents affect the overall molecular profile.

A fundamental objective of this review is to establish a scientific foundation for understanding the role of this compound in contemporary chemical research. This includes examining the compound within the context of modern synthetic methodologies and analytical techniques that enable its preparation and characterization. The review will also explore how this specific compound fits within the broader landscape of pyrimidine-based pharmaceuticals and research chemicals.

| Molecular Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ | Defines elemental composition |

| Molecular Weight | 194.23 g/mol | Influences pharmacokinetic properties |

| Topological Polar Surface Area | 63.08 Ų | Predicts membrane permeability |

| LogP (Partition Coefficient) | 1.78072 | Indicates lipophilicity balance |

| Hydrogen Bond Acceptors | 3 | Determines interaction potential |

| Hydrogen Bond Donors | 1 | Influences binding characteristics |

| Rotatable Bonds | 1 | Affects molecular flexibility |

Properties

IUPAC Name |

2-tert-butyl-6-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6-5-7(8(13)14)12-9(11-6)10(2,3)4/h5H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNNOFPHNFLICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Tert-butyl-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

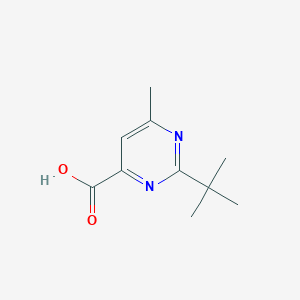

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a tert-butyl group and a carboxylic acid functional group, which are known to influence its biological properties.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound displayed potent activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. A related compound demonstrated a potent inhibitory effect on cyclooxygenase-2 (COX-2), with an IC50 value comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may possess similar anti-inflammatory capabilities.

Anticancer Potential

Recent studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds within this class have been reported to induce apoptosis in various cancer cell lines, including breast and lung cancers. The selectivity of these compounds allows for reduced toxicity towards normal cells, which is a significant advantage in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could modulate receptor activities linked to cell proliferation and apoptosis, impacting cancer progression.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In a controlled trial assessing the anti-inflammatory effects of pyrimidine derivatives, the compound exhibited a marked reduction in inflammatory markers in animal models. The results were promising enough to warrant further exploration into its therapeutic applications .

Comparative Analysis

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | - | Potent against various strains |

| Similar Pyrimidine Derivative | Anti-inflammatory (COX-2) | 0.04 ± 0.01 | Comparable to celecoxib |

| Pyrimidine-based Anticancer Agent | Cell proliferation inhibition | 0.126 | Selective for cancer cells |

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives, including 2-tert-butyl-6-methylpyrimidine-4-carboxylic acid, exhibit antiviral properties. For instance, a fragment-based drug discovery approach has identified compounds that bind to the ADP-ribose binding site of the chikungunya virus (CHIKV) nonstructural protein 3 (nsP3), suggesting that similar scaffolds may be effective against other viral infections .

Cancer Therapeutics

Research has shown that pyrimidine derivatives can inhibit specific pathways involved in cancer cell proliferation. Compounds like this compound may serve as lead compounds for developing targeted cancer therapies due to their ability to interact with biological targets involved in tumor growth .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Inhibition of enzymes involved in metabolic pathways can lead to therapeutic benefits in conditions such as diabetes and obesity. The structural features of this compound allow it to fit into enzyme active sites, thereby blocking substrate access and reducing enzymatic activity.

Drug Delivery Systems

Due to its favorable chemical properties, this compound can be integrated into drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble pharmaceuticals, making it a valuable component in formulation science.

Data Table: Summary of Applications

Case Study 1: Antiviral Properties

A study focusing on the antiviral activity of pyrimidine derivatives revealed that compounds similar to this compound demonstrated significant inhibition of CHIKV replication in vitro. These findings suggest that further development could lead to effective antiviral agents targeting similar mechanisms in other viruses .

Case Study 2: Cancer Inhibition Mechanism

In a recent investigation into cancer therapeutics, researchers found that specific pyrimidine derivatives could effectively inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway. The structural similarity between these compounds and this compound indicates potential for further research into its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound is compared below with 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) and other tert-butyl-containing antioxidants (e.g., butylated hydroxytoluene, BHT) to highlight substituent effects.

Table 1: Structural and Functional Comparison

Detailed Analysis

Substituent Effects on Reactivity and Stability

- tert-Butyl Group: The bulky tert-butyl group in this compound introduces steric hindrance, reducing susceptibility to nucleophilic attacks and enhancing metabolic stability.

- Carboxylic Acid Group : Both compounds share a carboxylic acid at position 4, enabling salt formation and hydrogen bonding. However, the tert-butyl analog’s lower solubility may limit bioavailability compared to the more polar chloro derivative.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Tert-butyl-6-methylpyrimidine-4-carboxylic acid, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling and hydrolysis. For example, palladium-catalyzed cross-coupling (e.g., using tert-butyl XPhos ligand and cesium carbonate) under inert atmospheres at 40–100°C ensures efficient tert-butyl group introduction . Carboxylic acid formation may require hydrolysis with HCl/water at 93–96°C for 17 hours . Monitoring reaction progress via TLC or HPLC optimizes purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, pyrimidine ring protons at 6–8 ppm) .

- IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrimidine ring vibrations .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C11H16N2O2: 208.12 g/mol) .

- Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. How can researchers optimize the tert-butyl group introduction in pyrimidine ring systems to minimize steric hindrance and improve reaction efficiency?

- Methodological Answer : Steric hindrance from tert-butyl groups can reduce coupling efficiency. Strategies include:

- Ligand Selection : Bulky ligands like XPhos enhance palladium catalyst stability, improving selectivity .

- Stepwise Protection : Introduce tert-butyl via carbamate intermediates (e.g., tert-butyl carbamate) followed by mild acidic deprotection .

- Temperature Control : Maintain reactions at 40–100°C to balance reactivity and side-product formation .

Q. What strategies resolve contradictions between theoretical and experimental spectral data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from dynamic effects or impurities. Approaches include:

- 2D NMR (COSY/HSQC) : Clarifies proton-proton correlations and carbon connectivity .

- Computational Modeling (DFT) : Predicts NMR shifts and identifies conformational isomers .

- X-ray Crystallography : Provides definitive structural confirmation, resolving ambiguities in spectral assignments .

Q. How does the electronic environment of the pyrimidine ring influence the reactivity of the carboxylic acid moiety in downstream functionalization reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Pyrimidine substituents (e.g., chlorine) increase carboxylic acid acidity, facilitating nucleophilic substitution .

- Electron-Donating Effects : Methyl groups reduce acidity, necessitating coupling agents (e.g., EDC/DCC) for amide bond formation .

- Steric Shielding : The tert-butyl group stabilizes intermediates via steric protection, altering reaction pathways in multi-step syntheses .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in different solvent systems?

- Methodological Answer :

- Solvent Screening : Test solubility in polar (DMSO, methanol) and non-polar (DCM, toluene) solvents, noting temperature dependence .

- pH-Dependent Studies : Carboxylic acid solubility varies with pH; adjust using NaOH/HCl to identify optimal conditions .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid) to identify trends .

Experimental Design Considerations

Q. What precautions are critical when handling tert-butyl-protected intermediates during synthesis?

- Methodological Answer :

- Moisture Sensitivity : Use inert atmospheres (N2/Ar) to prevent tert-butyl group hydrolysis .

- Deprotection Conditions : Avoid strong acids unless necessary; mild HCl/water (93–96°C) minimizes side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.